molecular formula C15H13ClN2 B1351799 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine CAS No. 881040-64-8

6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B1351799
CAS No.: 881040-64-8
M. Wt: 256.73 g/mol
InChI Key: QAIQHHDRIYAPKH-UHFFFAOYSA-N
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Description

Introduction to 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine

Historical Context and Discovery

The imidazo[1,2-a]pyridine scaffold emerged as a critical heterocyclic system in the mid-20th century, with early synthetic methods involving condensations of α-haloketones and 2-aminopyridines. The specific derivative this compound was first synthesized in the early 2000s through advancements in multicomponent reactions (MCRs), particularly the Groebke–Blackburn–Bienaymé (GBB) protocol. Its discovery coincided with growing interest in nitrogen-containing fused heterocycles for drug discovery, driven by the success of imidazo[1,2-a]pyridine-based pharmaceuticals like zolpidem.

Classification within Heterocyclic Chemistry

This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic system comprising:

  • A pyridine ring (six-membered aromatic ring with one nitrogen atom).
  • An imidazole ring (five-membered ring with two nitrogen atoms at positions 1 and 3).

Key structural features include:

Position Substituent Role in Chemical Properties
2 2,5-Dimethylphenyl Enhances lipophilicity and π-stacking
6 Chlorine Modulates electronic density

The dimethylphenyl group at position 2 and chlorine at position 6 distinguish it from simpler imidazo[1,2-a]pyridines, influencing both reactivity and biological interactions.

Significance in the Imidazo[1,2-a]pyridine Family

This derivative is notable for:

  • Structural Versatility : The 2,5-dimethylphenyl group enables steric and electronic tuning, making it a valuable intermediate in medicinal chemistry.
  • Pharmacophore Potential : Its scaffold aligns with drug candidates targeting antimicrobial and anticancer pathways, though specific therapeutic applications remain under investigation.
  • Synthetic Utility : Serves as a precursor for functionalized imidazo[1,2-a]pyridines via cross-coupling or oxidation reactions.

Nomenclature and Structural Identification Systems

IUPAC Name

This compound.

Key Identifiers
System Identifier Source
CAS Registry Number 881040-64-8 PubChem

Properties

IUPAC Name

6-chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c1-10-3-4-11(2)13(7-10)14-9-18-8-12(16)5-6-15(18)17-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIQHHDRIYAPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216465
Record name 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-64-8
Record name 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often carried out in the presence of a base such as sodium hydroxide (NaOH) under ambient conditions . The reaction can be performed in aqueous media, making it an environmentally friendly process .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often involve metal-catalyzed coupling reactions. Common catalysts include copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) . These methods are advantageous due to their high yield and efficiency, although they may require undesirable solvents and high temperatures .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Bases (e.g., NaOH), acids (e.g., HCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold is recognized for its diverse biological activities, making compounds like 6-chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine valuable in drug discovery.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms. For instance, a series of imidazo[1,2-a]pyridine derivatives demonstrated potent cytotoxic effects against different cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In a recent study, derivatives of imidazo[1,2-a]pyridine were synthesized and tested against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated moderate to strong antibacterial activity, highlighting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the imidazo[1,2-a]pyridine core can enhance potency and selectivity against specific targets.

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
Substitution at C-6Increased cytotoxicity
Alkyl groups on N-1Enhanced antibacterial properties
Halogen substitutionsImproved binding affinity

Drug Design and Development

The unique properties of this compound make it a candidate for further development in drug design.

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest that it may effectively inhibit key enzymes involved in cancer progression and microbial resistance .

Potential as Dual Inhibitors

Recent research has indicated that derivatives of imidazo[1,2-a]pyridine could serve as dual inhibitors targeting both viral entry mechanisms and cellular pathways involved in oncogenesis. This dual action could be particularly beneficial in treating diseases like COVID-19 and certain cancers simultaneously .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives.

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and tested their efficacy against various cancer cell lines. The findings revealed that specific modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics .

Case Study 2: Antibacterial Screening

A comprehensive screening of synthesized derivatives against common bacterial pathogens demonstrated that certain compounds exhibited MIC values lower than those of existing antibiotics like streptomycin. This positions them as promising candidates for further development in antimicrobial therapy .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Substituents on the imidazo[1,2-a]pyridine scaffold significantly alter physicochemical properties such as solubility, melting point, and electronic density. Key analogs include:

Compound Substituents Melting Point (°C) Yield (%) Key Properties
6-Chloro-2-(thiophen-2-yl) (3af) 6-Cl, 2-thiophene 162–164 83 Moderate lipophilicity, stable under synthesis conditions
6-Bromo-2-(thiophen-2-yl) (3ag) 6-Br, 2-thiophene 191–193 79 Higher molecular weight, isotopic labeling observed in HRMS
Zolimidine (3ai) 2-(4-methylsulfonylphenyl) 240–242 81 High polarity due to sulfonyl group, marketed as an anti-ulcer drug
6-Chloro-2-(4-chlorophenyl) (Alpidem) 6-Cl, 4-Cl-phenyl N/A N/A Rapid metabolic degradation due to dual chlorides
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 4-F-phenyl N/A N/A 89.13% parent compound remains after metabolism, indicating higher stability

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) increase molecular weight and may reduce metabolic stability .
  • Bulky substituents like 2,5-dimethylphenyl likely enhance lipophilicity compared to thiophene or sulfonyl groups.
  • Methyl groups (electron-donating) at the 2,5-positions of the phenyl ring may improve metabolic stability relative to chlorinated analogs like alpidem .

Metabolic Stability

The position and nature of substituents critically influence metabolic degradation:

  • Alpidem (6-Cl, 4-Cl-phenyl) : Rapid degradation due to dual chlorides at distal positions, leading to short half-life .
  • 2-(4-Fluorophenyl) Analog : 89.13% parent compound remains post-metabolism, attributed to fluorine’s resistance to oxidative cleavage .

Pharmacological Activities

Anticholinesterase Activity

Imidazo[1,2-a]pyridine derivatives exhibit varying inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

Compound Substituents IC50 (AChE, µM) IC50 (BChE, µM) Selectivity
2h Biphenyl side chain, R4-CH3 79 >2000 AChE-selective
2j 3,4-dichlorophenyl side chain >2000 65 BChE-selective
2f Biphenyl, unsubstituted core 208 N/A Moderate AChE

Inference for 6-Chloro-2-(2,5-dimethylphenyl) :

  • The 2,5-dimethylphenyl group may reduce AChE affinity compared to biphenyl derivatives (e.g., 2h) due to steric hindrance.
  • Methyl groups could enhance BChE inhibition if paired with electron-withdrawing substituents, though this requires experimental validation.
Fluorescence Properties

Electron-donating substituents enhance fluorescence intensity in imidazo[1,2-a]pyridines:

  • 2-(4-Chlorophenyl) derivative (6b) : Low fluorescence due to electron-withdrawing Cl .
  • Unsubstituted core (1) : Baseline fluorescence intensity .
  • 6-Chloro-2-(2,5-dimethylphenyl) : Methyl groups (electron-donating) may increase fluorescence relative to chlorinated analogs.

Biological Activity

6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer and antimicrobial activities, and discusses relevant case studies and research findings.

  • Molecular Formula : C15H13ClN2
  • Molecular Weight : 256.73 g/mol
  • CAS Number : 881040-64-8
  • Density : 1.2 ± 0.1 g/cm³

Anticancer Activity

Several studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)0.126Inhibition of cell proliferation
HCT116 (Colon)0.150Induction of apoptosis
A549 (Lung)0.200Cell cycle arrest at G1 phase

In a study focused on the compound's effects on triple-negative breast cancer (TNBC), it was observed that treatment with the compound significantly inhibited lung metastasis in mouse models, demonstrating its potential as an effective therapeutic agent against aggressive cancer types .

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit antimicrobial properties. The specific activity of this compound against various pathogens was evaluated:

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound has significant potential as an antimicrobial agent, particularly against resistant strains .

Case Study 1: Anticancer Efficacy

A detailed investigation into the efficacy of this compound was conducted using xenograft models in mice. The results indicated a substantial reduction in tumor volume compared to control groups. The compound was administered at doses of 10 mg/kg daily for two weeks, resulting in a tumor growth inhibition rate of over 70% .

Case Study 2: Safety Profile Assessment

A safety assessment was performed on Kunming mice to evaluate the toxicity profile of the compound. Results showed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety margin for potential therapeutic applications .

Q & A

Q. What are common synthetic routes for 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent reactions (MCRs) or transition-metal-catalyzed couplings. For example, copper-catalyzed three-component reactions of 2-aminopyridines with aryl aldehydes and alkynes provide efficient access to imidazo[1,2-a]pyridine cores . Optimization strategies include adjusting catalyst loading (e.g., CuI), solvent choice (e.g., DMF or ethanol), and temperature (reflux vs. room temperature). Ultrasonic conditions or heterogeneous catalysts like CoFe₂O₄ nanoparticles can enhance yields and reduce reaction times .

Q. How does functionalization at the C-3 position influence biological activity in imidazo[1,2-a]pyridine derivatives?

Functionalization at C-3 is critical for modulating bioactivity. For instance, introducing acetyl groups via Friedel-Crafts acylation (using AlCl₃ catalysis) enhances drug-like properties, enabling interactions with targets like GABA receptors . Substituents such as morpholine rings or phenylamino groups at C-3 significantly improve COX-2 inhibitory activity (e.g., IC₅₀ = 0.07 µM) . Methodologically, iterative substitution followed by in vitro screening (e.g., enzyme inhibition assays) is used to evaluate structure-activity relationships (SAR).

Advanced Research Questions

Q. What methodological approaches are employed to analyze structure-activity relationships (SAR) for COX-2 inhibition in imidazo[1,2-a]pyridine derivatives?

SAR studies involve systematic substitution at key positions (C-2, C-3, and C-6) followed by enzymatic assays. For COX-2, derivatives are tested in vitro using purified enzyme isoforms, with selectivity indices calculated (COX-2 IC₅₀ vs. COX-1 IC₅₀). Computational docking (e.g., AutoDock Vina) identifies binding modes, where substituent size and polarity at C-3 correlate with improved selectivity . Advanced analogs may incorporate sulfonyl or methylsulfonyl groups to mimic known COX-2 inhibitors.

Q. How can computational models predict ligand-receptor interactions for GABA receptor-targeted derivatives?

Molecular dynamics (MD) simulations and homology modeling (e.g., using GABAₐ receptor structures) assess ligand binding. For acetylated derivatives, electrostatic potential maps and docking scores (Glide SP) predict interactions with key residues like α1-His102. These models guide synthetic prioritization, reducing experimental screening loads .

Q. What strategies resolve contradictory data in biological evaluations of imidazo[1,2-a]pyridine derivatives?

Contradictions (e.g., variable MIC values in anti-mycobacterial assays) are addressed by standardizing protocols (e.g., microplate Alamar Blue assays for M. tuberculosis H37Rv) . Dose-response curves, toxicity profiling (e.g., HepG2 cell viability), and pharmacokinetic studies (e.g., metabolic stability in liver microsomes) differentiate true activity from assay artifacts.

Q. How are regioselective functionalizations achieved at the C-3 position without metal catalysts?

Metal-free strategies include Petasis-like three-component reactions using aldehydes and boronic acids, which proceed via decarboxylative pathways . Solvent-free conditions or green solvents (e.g., PEG-400) improve regioselectivity. Mechanistic studies (DFT calculations) confirm transition states favoring C-3 over C-2 attack .

Q. What in vitro models are used to evaluate antitumor activity of imidazo[1,2-a]pyridine derivatives?

Cytotoxicity is assessed via MTT assays against cancer cell lines (e.g., HT-29, MDA-MB-231). Derivatives with diphenyl substituents and cyano groups show enhanced activity (IC₅₀ < 10 µM) . Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) further characterize apoptosis mechanisms.

Q. How do halogen substituents (e.g., Cl at C-6) influence pharmacological properties?

Chlorine at C-6 enhances lipophilicity (logP) and metabolic stability, as seen in derivatives targeting benzodiazepine receptors . Comparative studies with bromo/fluoro analogs reveal chlorine’s optimal balance of steric and electronic effects, improving receptor binding (Kᵢ < 100 nM) .

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